5-Chloro-2-hydroxybenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 52.3 mg/l at 25 °c (est)insoluble in waterpractically insoluble in watersoluble in alcohol, ethyl acetate, methyl ethyl ketone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33407. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

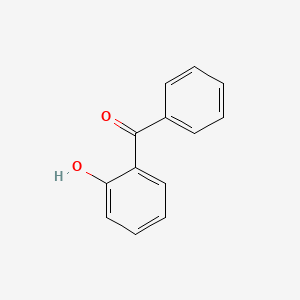

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWSZDODENFLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047894 | |

| Record name | (5-Chloro-2-hydroxyphenyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Practically insoluble in water, Soluble in alcohol, ethyl acetate, methyl ethyl ketone | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, Yellow powder | |

CAS No. |

85-19-8 | |

| Record name | Benzophenone 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorohydroxy benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-hydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Chloro-2-hydroxyphenyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ1YPA54D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95.3 °C, MP: 96-98 °C (205-208 °F) | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzophenone

CAS Number: 85-19-8 IUPAC Name: (5-chloro-2-hydroxyphenyl)(phenyl)methanone

Introduction

5-Chloro-2-hydroxybenzophenone is an aromatic organic compound notable for its application as a UV absorber and its potential as a scaffold in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a pale yellow to brown solid at room temperature.[3] Its core structure consists of a benzophenone skeleton substituted with a chlorine atom and a hydroxyl group, which are crucial for its chemical and photophysical properties. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen contributes to its stability.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClO₂ | [3] |

| Molecular Weight | 232.66 g/mol | [5] |

| Melting Point | 96-98 °C | [3][5][6] |

| Boiling Point | 147-149 °C at 0.3 Torr | [3] |

| λmax | 430 nm (in acetonitrile) | [3][7] |

| CAS Number | 85-19-8 | [3] |

| EINECS Number | 201-592-5 | [3] |

Synthesis

A primary method for the synthesis of this compound is the Fries rearrangement of p-chlorophenyl benzoate.[3][7] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and can be performed with or without a solvent at elevated temperatures.[3][7] The reaction proceeds through an acylium ion intermediate that then electrophilically attacks the activated phenyl ring of the p-chlorophenoxy group, primarily at the ortho position relative to the hydroxyl group due to its directing effect.

Experimental Protocol: Fries Rearrangement (General)

-

Reactant Preparation: p-Chlorophenyl benzoate is mixed with a molar excess of anhydrous aluminum chloride. The reaction can be conducted without a solvent or in a high-boiling inert solvent like chlorobenzene.[3][7]

-

Reaction Conditions: The mixture is heated to temperatures ranging from 100°C to 180°C for a duration of 30 minutes to several hours.[3][7] The optimal temperature and time depend on the scale of the reaction and whether a solvent is used.

-

Work-up: After cooling, the reaction mixture is carefully quenched with dilute acid (e.g., hydrochloric acid) to decompose the aluminum chloride complex.

-

Purification: The crude product is then isolated, typically by filtration, and purified by recrystallization from a suitable solvent such as methanol or ethanol to yield this compound.[3]

Below is a DOT script representation of the synthesis pathway.

References

- 1. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-Hydroxy Benzophenone (CAS No: 85-19-8) - Kavya Pharma [kavyapharma.com]

- 3. This compound CAS#: 85-19-8 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound 99 85-19-8 [sigmaaldrich.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. This compound CAS#: 85-19-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 5-Chloro-2-hydroxybenzophenone, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This document details the core synthetic methodologies, including the Fries rearrangement and Friedel-Crafts acylation, presenting comparative quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid in the selection and optimization of the most suitable synthetic route.

Introduction

This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its synthesis is a critical step in the production of various biologically active compounds. The two most prominent and industrially relevant methods for its preparation are the Fries rearrangement of a phenolic ester and the Friedel-Crafts acylation of a substituted phenol. This guide will provide a detailed examination of these pathways, along with an exploration of alternative synthetic strategies.

Primary Synthesis Pathways

The two principal methods for synthesizing this compound are the Fries rearrangement of 4-chlorophenyl benzoate and the Friedel-Crafts acylation of 4-chlorophenol with benzoyl chloride.

Fries Rearrangement of 4-Chlorophenyl Benzoate

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. This method is particularly effective for the synthesis of this compound, with the starting material, 4-chlorophenyl benzoate, being readily prepared from 4-chlorophenol and benzoyl chloride. The reaction typically yields a mixture of ortho and para isomers, with the ortho-isomer (this compound) often being the major product under specific conditions.

Caption: Fries Rearrangement of 4-Chlorophenyl Benzoate.

The yield of this compound via the Fries rearrangement of 4-chlorophenyl benzoate is highly dependent on the reaction conditions. A summary of reported yields under various conditions is presented below.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

| AlCl₃ | None | 180 | 0.17 | 85 |

| AlCl₃ | None | 155-157 | 2 | 90 |

| AlCl₃ | None | 130-140 | 1 | 72 |

| AlCl₃ | None | 100-150 | 0.5-3 | 68 |

| AlCl₃ | Chlorobenzene | Reflux | 4 | 14 |

Materials:

-

4-Chlorophenyl benzoate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chlorobenzene (optional, as solvent)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-chlorophenyl benzoate (1 equivalent).

-

If a solvent is used, add dry chlorobenzene.

-

Carefully add anhydrous aluminum chloride (1.1 equivalents) in portions to the stirred mixture. The reaction is exothermic.

-

Heat the reaction mixture to the desired temperature (e.g., 155-157 °C for solvent-free conditions) and maintain for the specified time (e.g., 2 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Friedel-Crafts Acylation of 4-Chlorophenol

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. In this pathway, 4-chlorophenol is acylated with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. This reaction can also produce a mixture of ortho and para isomers. The hydroxyl group of the phenol is a strong ortho, para-director; however, the regioselectivity can be influenced by the reaction conditions.

A Technical Guide to the Spectroscopic Profile of 5-Chloro-2-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Chloro-2-hydroxybenzophenone, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with data tables and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | ~11.5 - 12.5 | Singlet (broad) | - |

| Aromatic H | ~6.9 - 7.8 | Multiplet | - |

Note: Specific peak assignments for the aromatic region can be complex due to overlapping signals. 2D NMR techniques would be required for unambiguous assignment.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 200.7 |

| C-OH | 161.9 |

| C-Cl | 124.3 |

| Aromatic C | 118.8, 119.9, 129.5, 130.0, 133.0, 134.8, 137.6 |

| C (ipso to C=O) | 118.8 |

Data sourced from SpectraBase.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3200-3600 | O-H stretch (intramolecular H-bond) | Broad |

| ~3000-3100 | C-H stretch (aromatic) | Medium |

| ~1630-1680 | C=O stretch (ketone) | Strong |

| ~1450-1600 | C=C stretch (aromatic) | Medium-Strong |

| ~1000-1300 | C-O stretch | Medium |

| ~600-800 | C-Cl stretch | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to determine the concentration of a substance in solution.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound is typically recorded in methanol or ethanol.

| Solvent | λmax (nm) |

| Methanol | 260, 330 |

Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

General Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a compound like this compound is outlined below.

Caption: General workflow for spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol (Solution-State)

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the free induction decay (FID).

-

Process the FID using a Fourier transform to obtain the NMR spectrum.

-

Perform phase and baseline corrections.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal and press thoroughly after the measurement.

-

UV-Vis Spectroscopy Protocol (Solution-State)

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Fill a clean quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and measure the baseline.

-

-

Data Acquisition:

-

Rinse the sample cuvette with the solution to be measured, then fill it approximately three-quarters full.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

References

Physical properties like melting point and solubility of 5-Chloro-2-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 5-Chloro-2-hydroxybenzophenone, a compound of interest in various chemical and pharmaceutical applications. The information is presented to support research and development activities, with a focus on melting point and solubility characteristics.

Core Physical Properties

This compound is a yellow crystalline solid that is nearly odorless[1]. It is stable under recommended storage conditions[1].

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 95.3 °C | [1] |

| 96-98 °C | [2][3][4] | |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in alcohol, ethyl acetate, and methyl ethyl ketone. | [1] |

| Slightly soluble in chloroform and methanol. | [4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the melting point and solubility of a chemical compound like this compound.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range[5].

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm[5][6].

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb[5][7]. This assembly is then placed in a heating bath (e.g., an oil bath in a Thiele tube or a calibrated melting point apparatus)[6][7].

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution[5]. The heating rate should be reduced to 1-2°C per minute as the temperature approaches the expected melting point[6].

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range[5].

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound, particularly for those with low solubility[8].

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a sealed container. The excess solid ensures that a saturated solution is formed[8].

-

Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the mixture is allowed to stand, or it is centrifuged or filtered to separate the saturated solution from the excess undissolved solid.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-spectroscopy or High-Performance Liquid Chromatography (HPLC)[9]. The measured concentration represents the solubility of the compound in that solvent at that specific temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

Caption: Workflow for determining the melting point and solubility of this compound.

References

- 1. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 85-19-8 [m.chemicalbook.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. This compound CAS#: 85-19-8 [amp.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. employees.oneonta.edu [employees.oneonta.edu]

- 7. davjalandhar.com [davjalandhar.com]

- 8. scispace.com [scispace.com]

- 9. lifechemicals.com [lifechemicals.com]

Molecular weight and formula of 5-Chloro-2-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-hydroxybenzophenone, an organic compound with applications in chemical synthesis and potential biological activities. The document details its molecular characteristics and summarizes available information regarding its synthesis and biological context, with a focus on data relevant to research and development.

Core Molecular and Physical Properties

This compound, also known as Benzophenone-7, is a substituted benzophenone. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₁₃H₉ClO₂ |

| Molecular Weight | 232.66 g/mol |

| CAS Number | 85-19-8 |

| Appearance | Yellow crystalline powder |

| Melting Point | 96-98 °C |

| Solubility | Insoluble in water |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)O |

| InChI Key | OMWSZDODENFLSV-UHFFFAOYSA-N |

Synthesis and Structural Analysis

While various methods exist for the synthesis of benzophenone derivatives, a common approach involves the Friedel-Crafts acylation. For instance, a related compound, 4-Chloro,4'-Hydroxybenzophenone, is synthesized through the reaction of phenol with p-chlorobenzoylchloride in the presence of a solid acid catalyst like K-10 clay supported iron chloride.[1] The reaction progress can be monitored by HPLC to optimize for yield.[1]

The precise molecular geometry of this compound has been elucidated through X-ray crystallography. The analysis reveals that the two aromatic rings are inclined at an angle of 57.02(3)°. The crystal structure is stabilized by an intramolecular O—H⋯O hydrogen bond, as well as C—H⋯O, C—H⋯π, and π–π interactions.[2] These structural details are crucial for understanding the molecule's reactivity and its potential interactions with biological targets.

Below is a logical workflow for a typical synthesis and characterization process for a benzophenone derivative, based on common laboratory practices.

Caption: Generalized workflow for the synthesis and characterization of benzophenone derivatives.

Potential Biological Activities and Applications

This compound is recognized as an intermediate in the synthesis of active pharmaceutical ingredients and dyes.[3] While comprehensive biological studies on this specific molecule are not abundant in publicly available literature, the broader class of benzophenones has been investigated for various biological effects. It is important to note that the following activities are associated with benzophenone derivatives and may not all be directly applicable to this compound without specific experimental validation.

Antimicrobial and Anti-inflammatory Potential

Derivatives of benzophenones have been explored for their antimicrobial and anti-inflammatory properties. For example, studies on other benzophenone derivatives have demonstrated their potential to inhibit inflammatory mediators.[4] Similarly, compounds containing a 5-chloro-2-hydroxybenzaldehyde scaffold, a structure closely related to the title compound, have been synthesized and evaluated for their in vitro activity against various bacteria and mycobacteria.[5]

The general mechanism of action for many antibacterial agents involves the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication.[6][7] A potential experimental workflow to screen for such activity is outlined below.

Caption: Experimental workflow for assessing the antibacterial potential of a test compound.

Endocrine Disruption

Certain UV filters, including some benzophenones, are under investigation as potential endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems in several ways, such as by mimicking natural hormones, blocking hormone receptors, or altering hormone production and metabolism.[8][9] The mechanisms of endocrine disruption are complex and can involve interactions with various nuclear and membrane-bound receptors.[9][10]

The diagram below illustrates the general mechanisms by which an endocrine disruptor might interfere with hormonal signaling.

Caption: Potential pathways of interference by endocrine-disrupting chemicals.

Experimental Protocols

Representative In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema

-

Objective: To evaluate the potential of a test compound to reduce acute inflammation in a mouse model.

-

Animal Model: Male Swiss mice (25-30 g).

-

Materials:

-

Test compound (this compound) dissolved in an appropriate vehicle (e.g., acetone).

-

Croton oil (irritant).

-

Dexamethasone (positive control).

-

Vehicle (negative control).

-

Micrometer caliper.

-

Ear punch.

-

-

Procedure:

-

Divide mice into groups (n=6-8 per group): Vehicle control, positive control (dexamethasone), and test compound groups at various doses.

-

Topically apply the vehicle, dexamethasone, or test compound solution to the inner surface of the right ear of each mouse.

-

After a predetermined time (e.g., 30 minutes), apply a solution of croton oil in the same vehicle to the same ear to induce inflammation.

-

After a set period (e.g., 4-6 hours), measure the thickness of both the right (treated) and left (untreated) ears using a micrometer caliper.

-

The edema is calculated as the difference in thickness between the right and left ears.

-

In some protocols, after measuring thickness, a standardized section of the ear is removed with an ear punch and weighed. The difference in weight between the right and left ear punches provides another measure of edema.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

-

Data Analysis: Use statistical methods such as ANOVA followed by a post-hoc test to determine the significance of the results.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its primary current application appears to be as a synthetic intermediate. While direct and extensive research into its specific biological activities is limited, the broader family of benzophenones presents intriguing possibilities in areas such as anti-inflammatory and antimicrobial research. However, the potential for endocrine-disrupting effects warrants careful consideration and further investigation. The protocols and workflows presented here serve as a guide for researchers and drug development professionals to explore the potential of this and related compounds. Future studies are necessary to fully elucidate the biological activity profile and any potential therapeutic applications of this compound.

References

- 1. ijraset.com [ijraset.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 85-19-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]

- 9. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 5-Chloro-2-hydroxybenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the diverse biological activities associated with 5-Chloro-2-hydroxybenzophenone and its derivatives. The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of a chloro- and a hydroxy- group at the 5- and 2-positions, respectively, creates a unique chemical entity, this compound, which serves as a versatile starting point for the synthesis of novel therapeutic agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate further research and development in this promising area.

Antitumor and Antiproliferative Activity

Derivatives of 2-hydroxybenzophenone have demonstrated significant potential as antitumor agents[2][3]. The modification of the core structure has led to the development of compounds with potent cytotoxic effects against various cancer cell lines.

Quantitative Data: Antitumor Activity

The following table summarizes the inhibitory concentrations (IC₅₀) and growth inhibition (GI₅₀) values of various benzophenone and indole derivatives, highlighting their efficacy against different cancer cell lines.

| Compound/Derivative | Target Cancer Cell Line | Activity (µM) | Reference Compound | Activity (µM) | Citation |

| Polyhydroxybenzophenone 1 | Hepatocarcinoma SMMC-7721 | IC₅₀: ~3.86 | Cisplatin | - | [2] |

| Polyhydroxybenzophenone 2 | Hepatocarcinoma SMMC-7721 | IC₅₀: ~5.32 | Cisplatin | - | [2] |

| Benzophenone 3c | Hepatocarcinoma SMMC-7721 | IC₅₀: ~0.111 | Taxol | - | [3] |

| 5-Chloro-indole-2-carboxylate 3e | EGFR T790M | IC₅₀: 0.068 | Erlotinib | IC₅₀: 0.080 | [4] |

| Pyrido[3,4-b]indol-1-one 5f | EGFR T790M | IC₅₀: 0.0095 | Osimertinib | IC₅₀: 0.008 | [5] |

| Pyrido[3,4-b]indol-1-one 5g | EGFR T790M | IC₅₀: 0.0119 | Osimertinib | IC₅₀: 0.008 | [5] |

| Thiazolidinone 2h | NCI-60 Panel (Mean) | GI₅₀: 1.57 | - | - | [6] |

| Thiazolidinone 2h | NCI-60 Panel (Mean) | TGI: 13.3 | - | - | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., SMMC-7721 hepatocarcinoma cells) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent like DMSO to create stock solutions. A series of dilutions are prepared and added to the wells, with the final DMSO concentration kept below a non-toxic level (e.g., <0.1%). Control wells receive only the vehicle (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Apoptosis Pathway and Screening Workflow

Some derivatives exert their antitumor effect by inducing apoptosis, a form of programmed cell death. A key executioner in this process is Caspase-3[5].

The general workflow for identifying and evaluating potential drug candidates from the this compound scaffold is a multi-step process.

Antimicrobial Activity

Derivatives of this compound have been investigated for their efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as mycobacteria.[7][8]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for several derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | Activity | Reference Compound | Citation | | :--- | :--- | :--- | :--- |[7][8] | | 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA & MSSA) | MIC: 15.62-31.25 µmol/L | - |[7][8] | | 4-(5-Chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | MIC: 1-4 µmol/L | - |[7][8] | | Chalcone Derivative 3m (pyridinyl containing) | S. aureus | Zone of Inhibition: 27.52 mm | Benzyl penicillin |[9] | | Chalcone Derivative 3m (pyridinyl containing) | B. subtilis | Zone of Inhibition: 28.85 mm | Benzyl penicillin |[9] | | 2,2′,4-Trihydroxybenzophenone | Various poultry pathogens | MIC: 62.5-250 µg/mL | - |[10] |

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical agents.

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension) is prepared from a fresh culture.

-

Plate Inoculation: The surface of the agar plate is uniformly swabbed with the microbial inoculum.

-

Well Creation: Sterile wells of a specific diameter (e.g., 8 mm) are punched into the agar.

-

Compound Application: A fixed volume (e.g., 50-100 µL) of the test compound, dissolved in a suitable solvent (like DMF or DMSO) at a specific concentration (e.g., 100 µg/mL), is added to each well[11][12].

-

Controls: A well containing only the solvent serves as a negative control, while a well with a standard antibiotic (e.g., Ciprofloxacin or Benzyl penicillin) serves as a positive control[9][11].

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The antimicrobial activity is determined by measuring the diameter (in mm) of the clear zone of inhibition around each well, where microbial growth has been prevented.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The results can be confirmed by adding a growth indicator like resazurin or by measuring absorbance.

Enzyme Inhibition

Certain derivatives have been identified as inhibitors of clinically relevant enzymes, suggesting their potential in treating metabolic disorders like diabetes or neurodegenerative diseases like Alzheimer's.

Quantitative Data: Enzyme Inhibition

| Compound/Derivative | Target Enzyme | Activity (IC₅₀ in µM) | Reference Compound | Citation |

| 5-Styryl-2-aminochalcone 3b | α-Glucosidase | 6.1 ± 0.24 | Acarbose | [13] |

| 5-Styryl-2-aminochalcone 3d | α-Glucosidase | 9.4 ± 0.50 | Acarbose | [13] |

| 5-Styryl-2-aminochalcone 3e | α-Glucosidase | 5.1 ± 0.61 | Acarbose | [13] |

| Azinane Triazole Derivative 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | - | [14] |

| Azinane Triazole Derivative 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | - | [14] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

Reagent Preparation: Prepare a solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the enzyme solution to wells containing various concentrations of the test inhibitor (dissolved in DMSO and diluted with buffer).

-

Incubate the enzyme-inhibitor mixture at 37°C for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

-

Measurement: The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product. The reaction is stopped by adding a basic solution (e.g., Na₂CO₃). The absorbance of the p-nitrophenol is measured at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the absorbance of the control well (without inhibitor). The IC₅₀ value is determined from a plot of inhibition percentage versus inhibitor concentration.

Visualization: Mechanism of α-Glucosidase Inhibition

Inhibiting α-glucosidase slows down carbohydrate digestion, leading to a more gradual increase in blood glucose levels after a meal.

Other Biological Activities

Beyond the major areas detailed above, derivatives of this compound have been explored for other therapeutic applications.

-

Antioxidant Activity: Several polyhydroxybenzophenone derivatives have shown potent antioxidant activity, with IC₅₀ values for radical scavenging even stronger than the standard antioxidant, trolox[2].

-

Skeletal Muscle Relaxant Activity: A series of 2-amino-5-chlorobenzophenone derivatives were synthesized and evaluated for skeletal muscle relaxant properties. All tested compounds showed significant activity, with the derivative bearing an o-toluidine substituent being the most potent[15][16].

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of a compound.

-

Reagent Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in methanol is prepared.

-

Assay Procedure: Different concentrations of the test compound are added to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for about 30 minutes.

-

Measurement: The DPPH radical has a deep violet color, which is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The change in color is measured as a decrease in absorbance at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of significant biological activities, including potent antitumor, antimicrobial, and enzyme-inhibitory effects. The quantitative data and detailed experimental protocols presented in this guide underscore the immense potential of these compounds. The structure-activity relationships derived from these studies offer a clear roadmap for medicinal chemists to design and synthesize next-generation derivatives with enhanced potency and selectivity. Further preclinical and clinical investigations are warranted to translate these promising laboratory findings into tangible therapeutic benefits.

References

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient synthesis, and antitumor and antioxidant activities of polyhydroxybenzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journaljpri.com [journaljpri.com]

- 10. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 11. bhu.ac.in [bhu.ac.in]

- 12. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arabjchem.org [arabjchem.org]

- 16. researchgate.net [researchgate.net]

Photochemical and photophysical properties of 5-Chloro-2-hydroxybenzophenone

An In-Depth Technical Guide to the Photochemical and Photophysical Properties of 5-Chloro-2-hydroxybenzophenone

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as Benzophenone-7, is a substituted benzophenone widely utilized for its ultraviolet (UV) absorbing properties. Its efficacy is deeply rooted in a sophisticated interplay of photophysical and photochemical processes that occur following the absorption of light. This technical guide provides a comprehensive exploration of these properties, designed for researchers, scientists, and professionals in drug development. We will delve into the molecule's structural attributes, its interaction with UV radiation, the critical deactivation pathways of its excited states—including the pivotal role of Excited-State Intramolecular Proton Transfer (ESIPT)—and its potential for photodegradation. This document synthesizes theoretical principles with practical experimental methodologies, offering both a deep mechanistic understanding and a guide for empirical investigation.

Molecular Profile and Ground-State Characteristics

This compound (CAS No: 85-19-8) is a pale yellow crystalline solid.[1] Its molecular structure is the foundation of its unique photochemical behavior. The molecule consists of a benzophenone core with a hydroxyl group at the 2-position and a chlorine atom at the 5-position of one phenyl ring.

A paramount feature of its ground-state conformation is the formation of a strong intramolecular hydrogen bond between the phenolic proton of the hydroxyl group and the oxygen of the adjacent carbonyl group.[2][] This hydrogen bond is crucial, as it pre-positions the molecule for the ultrafast excited-state dynamics that confer its photostability. The two aromatic rings are significantly twisted with respect to one another, with a reported inclination angle of 57.02°.[2]

| Property | Value | Source |

| Chemical Formula | C₁₃H₉ClO₂ | [1][4] |

| Molecular Weight | 232.66 g/mol | [4][5] |

| IUPAC Name | (5-chloro-2-hydroxyphenyl)(phenyl)methanone | [1] |

| Synonyms | Benzophenone-7, BP-7, 2-Benzoyl-4-chlorophenol | [1][4][6] |

| Appearance | Yellow crystalline powder | [1][5] |

| Melting Point | 96-98 °C | [5] |

| Solubility | Insoluble in water | [1] |

Photophysical Properties: The Interaction with Light

The photophysical behavior of a molecule dictates the non-reactive pathways by which it dissipates absorbed light energy. For a UV absorber like this compound, these processes are central to its function.

UV-Visible Absorption

The absorption of UV light is the initiating event. The electronic absorption spectrum of this compound is dominated by strong π→π* transitions within the aromatic systems and a weaker, lower-energy n→π* transition associated with the carbonyl group's non-bonding electrons.[7][8] The presence of the ortho-hydroxyl group causes a significant red-shift in the absorption spectrum compared to unsubstituted benzophenone, extending its absorption into the UVA range, which is critical for its role as a broad-spectrum UV filter. The NIST Chemistry WebBook provides spectral data showing strong absorption between 250 nm and 400 nm.[4]

| Spectral Feature | Wavelength Range (nm) | Transition Type |

| UVC/UVB Band | ~260 - 300 | π→π |

| UVA Band | ~300 - 380 | n→π and π→π* |

Excited State Deactivation Pathways

Upon absorbing a photon, the molecule is promoted to an electronically excited singlet state (S₁). From here, several competing deactivation pathways are available to return to the ground state (S₀). The efficiency of these pathways determines the molecule's photostability and function.

-

Internal Conversion (IC): A very fast, non-radiative process where the molecule relaxes to a lower electronic state of the same spin multiplicity.

-

Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity. Benzophenones are renowned for their highly efficient ISC from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[7] This triplet state is often the precursor for photochemical reactions and phosphorescence.

-

Fluorescence: Radiative decay from S₁ to S₀. In 2-hydroxybenzophenones, fluorescence is typically very weak or entirely quenched because alternative deactivation pathways, particularly ESIPT, are much faster.[7]

-

Phosphorescence: Radiative decay from the T₁ state to S₀. This process is much slower than fluorescence and is generally only observable at low temperatures in a rigid matrix (e.g., at 77 K), as collisions in solution typically quench the long-lived triplet state.[]

-

Excited-State Intramolecular Proton Transfer (ESIPT): This is the dominant deactivation pathway for 2-hydroxybenzophenones and the cornerstone of their photostability. This ultrafast, non-radiative process is discussed in detail in the photochemical section.[9]

References

- 1. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. 2-Hydroxy-5-chlorobenzophenone [webbook.nist.gov]

- 5. This compound 99 85-19-8 [sigmaaldrich.com]

- 6. This compound (85-19-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzophenone-Based UV Absorbers: A Review of the Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-based compounds are a class of aromatic ketones widely utilized as ultraviolet (UV) absorbers in a vast array of applications, including sunscreens, personal care products, plastics, and industrial coatings.[1] Their primary function is to absorb harmful UV radiation, thereby protecting materials and human skin from photodegradation and damage.[2] The core mechanism of their UV-absorbing property lies in their chemical structure, which allows for the efficient absorption of UV energy and its dissipation as harmless heat.[3] This is achieved through an intramolecular hydrogen bond between a hydroxyl group and the ketone group, which upon absorbing UV radiation, undergoes thermal vibration, leading to the opening of a chelating ring and the release of energy as heat.[4][5][6]

Despite their efficacy as UV filters, concerns have been raised regarding their potential adverse effects on human health and the environment. Scientific literature has extensively documented their endocrine-disrupting activities, potential neurotoxicity, and environmental persistence.[7][8] This technical guide provides a comprehensive review of the scientific literature on benzophenone-based UV absorbers, focusing on their physicochemical properties, analytical determination, toxicological effects, and the experimental protocols used for their evaluation.

Physicochemical and Photostability Properties

The efficacy and potential for bioaccumulation and environmental fate of benzophenone derivatives are dictated by their physicochemical properties. Key parameters include molecular weight, melting point, octanol-water partition coefficient (logP or log Kow), and UV absorption maxima (λmax). A higher logP value generally indicates a greater potential for lipophilicity and bioaccumulation.[5] The photostability of these compounds is also a critical factor, as their degradation can lead to a loss of UV protection and the formation of potentially harmful byproducts.[9]

| Benzophenone Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (log Kow) | λmax (nm) |

| Benzophenone (BP) | 119-61-9 | C13H10O | 182.22 | 48.5 | 3.18 | 253, 345 |

| Benzophenone-1 (BP-1) | 131-56-6 | C13H10O3 | 214.22 | 143-146 | 3.84 | 288, 325 |

| Benzophenone-2 (BP-2) | 131-55-5 | C13H10O4 | 246.22 | 198-202 | 4.38 | 285, 350 |

| Benzophenone-3 (BP-3) | 131-57-7 | C14H12O3 | 228.24 | 62-64 | 3.79 | 288, 325 |

| Benzophenone-4 (BP-4) | 4065-45-6 | C14H12O6S | 308.31 | 145 | 0.88 | 285, 325 |

| Benzophenone-8 (BP-8) | 131-53-3 | C14H12O4 | 244.24 | 72-75 | 4.13 | 287, 328 |

Data compiled from various sources, including PubChem and scientific literature.

Analytical Determination of Benzophenones

The accurate quantification of benzophenone derivatives in various matrices, including cosmetics, environmental samples, and biological fluids, is crucial for exposure assessment and regulatory compliance. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common analytical techniques employed.[10][11] Sample preparation is a critical step to remove interfering substances and pre-concentrate the analytes. Solid-phase extraction (SPE) is a widely used technique for this purpose.[8]

Experimental Workflow for Benzophenone Analysis

Caption: A generalized workflow for the analysis of benzophenones.

Detailed Experimental Protocols

This protocol is adapted from established methods for the extraction of benzophenones from environmental water samples.[8][12]

Materials:

-

SPE cartridges (e.g., C18, 500 mg)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or HPLC grade)

-

Formic acid

-

Vacuum manifold

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 3 with formic acid. Pass the sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes.

-

Elution: Elute the retained benzophenones with two 5 mL aliquots of a methanol:acetonitrile mixture (1:1, v/v).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis.

The following provides a general set of conditions for the analysis of benzophenones. Specific parameters may need to be optimized based on the instrument and target analytes.[13]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for hydroxylated benzophenones.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| HPLC-MS/MS | Human Urine | 0.01 - 0.23 µg/L | - | 80.0 - 108 |

| GC-MS | River Water | 10 pg/mL | 50 pg/mL | 93.3 - 101.1 |

| SPE-HPLC-DAD | River Water | - | - | 80 - 86 |

| SPE-LC-MS/MS | Environmental Water | <1 - 32 ng/L (LOQ) | - | 83 - 105 |

Data compiled from multiple scientific sources.[13][14][15]

Toxicological Effects of Benzophenone-Based UV Absorbers

A significant body of research has focused on the potential toxicological effects of benzophenones, particularly their endocrine-disrupting properties. Several benzophenone derivatives have been shown to exhibit estrogenic and anti-androgenic activities.[16]

Endocrine Disruption

Hydroxylated benzophenones, in particular, have been demonstrated to possess estrogenic activity.[16] This is often assessed using in vitro assays such as the MCF-7 cell proliferation assay and in vivo assays like the uterotrophic assay in rats. The estrogenic activity is thought to be mediated through the binding to and activation of estrogen receptors (ERs), leading to the transcription of estrogen-responsive genes.[14]

Some benzophenones and their metabolites can also act as antagonists of the androgen receptor (AR), inhibiting the action of androgens like testosterone.[16] This anti-androgenic activity is evaluated using assays such as the Hershberger assay in rats. The mechanism involves competitive binding to the AR, preventing the binding of natural androgens and subsequent gene transcription.[4]

Signaling Pathways of Endocrine Disruption

Caption: Simplified signaling pathways of endocrine disruption by benzophenones.

Detailed Experimental Protocols for Toxicological Assessment

This protocol is a synthesized procedure based on common practices for assessing the estrogenic potential of chemicals using the MCF-7 human breast cancer cell line.[17][18]

Materials:

-

MCF-7 cells

-

DMEM/F12 medium (phenol red-free)

-

Charcoal-dextran stripped fetal bovine serum (sFBS)

-

17β-estradiol (E2) as a positive control

-

Test benzophenone compounds

-

96-well cell culture plates

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Procedure:

-

Cell Culture: Maintain MCF-7 cells in DMEM/F12 supplemented with 10% FBS. For the assay, switch to phenol red-free DMEM/F12 with 5% sFBS for at least 72 hours to deplete endogenous hormones.

-

Cell Seeding: Seed the cells in 96-well plates at a density of approximately 4,000 cells per well in 100 µL of hormone-free medium and allow them to attach overnight.

-

Treatment: Replace the medium with fresh hormone-free medium containing various concentrations of the test benzophenone or E2. Include a vehicle control (e.g., ethanol or DMSO). Incubate for 6 days, changing the medium every 2 days.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with water and air dry. Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

This is a summary of the OECD Test Guideline 440 for the uterotrophic bioassay.

Principle: The assay is based on the increase in uterine weight (uterotrophic response) in immature or ovariectomized female rats upon exposure to estrogenic substances.

Procedure:

-

Animals: Use either immature female rats (e.g., 21 days old) or adult ovariectomized rats.

-

Dosing: Administer the test substance daily for three consecutive days by oral gavage or subcutaneous injection. Include a vehicle control and a positive control (e.g., ethinyl estradiol).

-

Necropsy: Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

-

Uterine Weight: Weigh the uterus (wet weight). The uterus may also be blotted to obtain a blotted weight.

-

Data Analysis: Compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.

This is a summary of the OECD Test Guideline 441 for the Hershberger bioassay.

Principle: The assay evaluates the ability of a chemical to elicit androgenic or anti-androgenic effects by measuring the weight changes of five androgen-dependent tissues in castrated male rats.

Procedure:

-

Animals: Use peripubertal male rats, castrated at approximately 42 days of age.

-

Dosing:

-

Androgen Agonist Assay: Administer the test substance daily for 10 consecutive days. Include a vehicle control and a positive control (e.g., testosterone propionate).

-

Androgen Antagonist Assay: Co-administer the test substance with a reference androgen (e.g., testosterone propionate) for 10 consecutive days. Include a control group receiving only the reference androgen and a positive control group receiving the reference androgen and a known anti-androgen (e.g., flutamide).

-

-

Necropsy: Approximately 24 hours after the last dose, euthanize the animals and dissect the five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

Tissue Weights: Weigh each tissue.

-

Data Analysis:

-

Agonist: A statistically significant increase in the weights of at least two of the five tissues compared to the vehicle control indicates androgenic activity.

-

Antagonist: A statistically significant decrease in the weights of at least two of the five tissues compared to the group receiving the reference androgen alone indicates anti-androgenic activity.

-

Toxicity Data Summary

| Benzophenone Derivative | Test Organism/System | Endpoint | Value |

| Benzophenone-1 (BP-1) | LNCaP cells (anti-androgenic) | EC50 | 12.89 µM |

| Chlorinated BP-1 (P1) | LNCaP cells (anti-androgenic) | EC50 | 6.13 µM |

| Chlorinated BP-1 (P2) | LNCaP cells (anti-androgenic) | EC50 | 9.30 µM |

| Benzophenone-1 (BP-1) | Balb/c 3T3 cells (phototoxicity) | - | Phototoxic under UVA+ |

| Benzophenone-3 (BP-3) | Balb/c 3T3 cells (phototoxicity) | - | Non-phototoxic under UVA+ |

| Benzophenone-4 (BP-4) | Balb/c 3T3 cells (phototoxicity) | - | Non-phototoxic under UVA+ |

Data compiled from various scientific sources.[10][19]

Conclusion

Benzophenone-based UV absorbers are effective at protecting against UV radiation, but their use is associated with potential health and environmental risks, primarily related to their endocrine-disrupting activities. This technical guide has provided a comprehensive overview of the current scientific literature, summarizing key data on their physicochemical properties, analytical determination, and toxicological effects. The detailed experimental protocols included herein offer a valuable resource for researchers and professionals involved in the safety assessment and development of these compounds. Continued research is necessary to fully understand the long-term consequences of exposure to benzophenones and to develop safer and more environmentally benign alternatives.

References

- 1. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor-Depen" by Sallie Schneider PhD and D Joseph Jerry [scholarlycommons.libraryinfo.bhs.org]

- 3. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. genome.ucsc.edu [genome.ucsc.edu]

- 8. benchchem.com [benchchem.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of the UV-filter benzophenone-3 in aqueous solution using persulfate activated by heat, metal ions and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Decidual Disrupting Effects of Low-Dose Benzophenone-Type UV Filters in Human Endometrial Stromal Cells via ER/PR/FOXO1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. library.dphen1.com [library.dphen1.com]

- 14. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor-Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Molecular Interactions of 5-Chloro-2-hydroxybenzophenone

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and molecular interactions of 5-Chloro-2-hydroxybenzophenone, a compound of interest for researchers, scientists, and professionals in drug development. The information is compiled from crystallographic data and various chemical resources.

Physicochemical Properties

This compound, also known as Benzophenone-7, is a yellow, nearly odorless crystalline solid.[1] It is insoluble in water and stable under recommended storage conditions.[1] Its primary applications include use as a UV filter in sunscreens and for protecting radiation-sensitive surfaces.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | [1][4] |

| Molecular Weight | 232.66 g/mol | [1][4] |

| CAS Number | 85-19-8 | [1] |

| Melting Point | 95.3 °C - 98 °C | [1][3] |

| Appearance | Yellow crystalline powder | [1] |

| Solubility | Insoluble in water | [1] |

Synthesis and Crystallization

The primary method for synthesizing this compound is through the Fries rearrangement of p-chlorophenyl benzoate.[3] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Experimental Protocol: Fries Rearrangement

A general procedure for the synthesis of a hydroxybenzophenone via Fries rearrangement is as follows:

-

Reaction Setup: To a solution of the corresponding phenyl benzoate (e.g., p-chlorophenyl benzoate) in a suitable solvent (or neat), a Lewis acid catalyst (e.g., aluminum chloride) is added.

-

Heating: The reaction mixture is heated. The temperature and duration can be varied to optimize the yield, with reported conditions ranging from 100°C to 180°C for times between 10 minutes and several hours.[3]

-

Quenching: After cooling, the reaction is quenched by carefully adding an acid, such as dilute HCl, typically in the presence of ice.[5]

-

Isolation: The resulting solid product is collected by filtration.

-

Purification and Crystallization: The crude product is then purified. For this compound, single crystals suitable for X-ray diffraction have been obtained by recrystallization from water.[6]

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecule consists of a phenyl ring and a chlorohydroxy-substituted phenyl ring attached to a central carbonyl group.

A key feature of its molecular geometry is the significant twist between the two aromatic rings. The dihedral angle between the planes of the two rings is 57.02 (3)°.[6] This conformation is influenced by the presence of a strong intramolecular hydrogen bond.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Aromatic Rings) | 57.02 (3)°[6] |

(Note: Detailed crystallographic parameters such as unit cell dimensions and atomic coordinates are available from the Cambridge Crystallographic Data Centre under deposition number 224675.)[1]

Molecular Interactions

The crystal packing of this compound is stabilized by a network of intramolecular and intermolecular interactions. These interactions play a crucial role in the supramolecular assembly of the molecules in the solid state.[6]

Intramolecular Hydrogen Bonding

A prominent feature is a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the carbonyl oxygen atom.[6] This interaction contributes to the planarity of the benzoyl moiety and influences the overall molecular conformation.

Intermolecular Interactions

The supramolecular structure is supported by a combination of weaker intermolecular forces:[6]

-

C—H⋯O Hydrogen Bonds: These interactions link adjacent molecules, contributing to the stability of the crystal lattice.

-

C—H⋯π Interactions: Hydrogen atoms from one molecule interact with the π-electron system of an aromatic ring of a neighboring molecule.

-

π–π Stacking Interactions: The aromatic rings of adjacent molecules engage in π–π stacking, with an interplanar distance of 3.702 (1) Å.[6]

| Interaction Type | Donor | Acceptor | Distance (Å) |